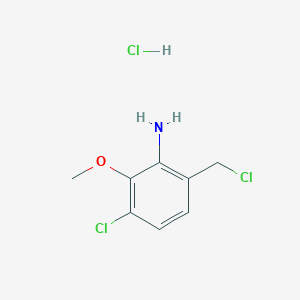
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloro group, a chloromethyl group, and a methoxy group attached to an aniline ring. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride typically involves several steps. One common method includes the chlorination of 2-methoxyaniline to introduce the chloro group at the 3-position. This is followed by the chloromethylation of the 6-position using formaldehyde and hydrochloric acid. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 3-Chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride include:
2-Chloro-6-(chloromethyl)aniline: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Chloro-2-methoxyaniline: Lacks the chloromethyl group, which can influence its chemical properties and applications.
6-Chloromethyl-2-methoxyaniline: Lacks the chloro group, affecting its overall reactivity and potential uses. The presence of the chloro, chloromethyl, and methoxy groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
88301-80-8 |
|---|---|
Molecular Formula |
C8H10Cl3NO |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
3-chloro-6-(chloromethyl)-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-12-8-6(10)3-2-5(4-9)7(8)11;/h2-3H,4,11H2,1H3;1H |
InChI Key |
PLXGQXJQGBVXFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1N)CCl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


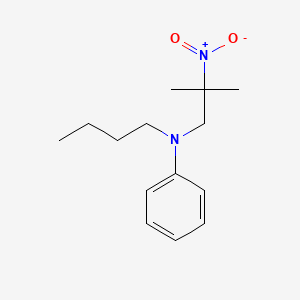
![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)
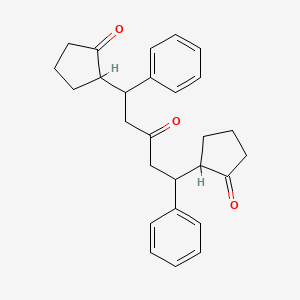
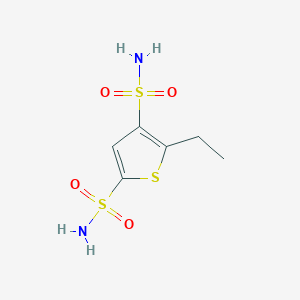
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
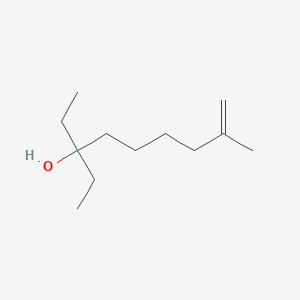
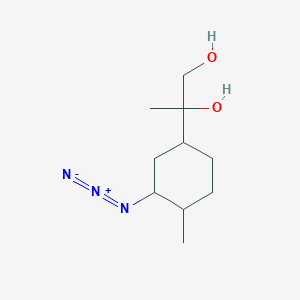
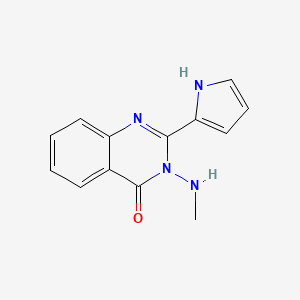
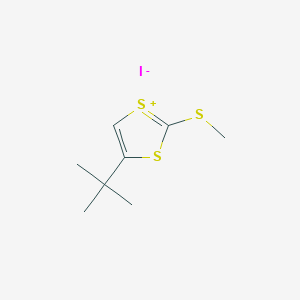
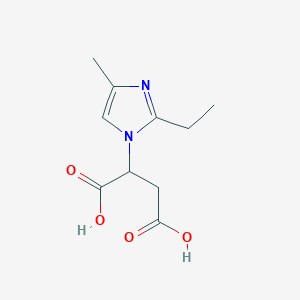
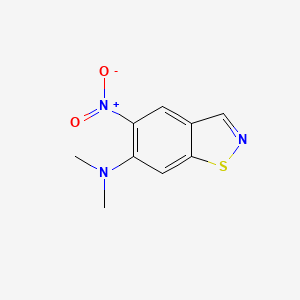
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
